Maltoheptaose

Overview

Description

Maltoheptaose Description

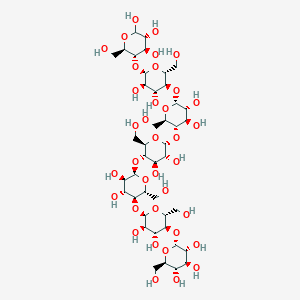

Maltoheptaose is a glucose heptamer that exhibits a left-handed helical structure with 6.5 glucose residues per turn and a rise per residue of 2.4 Å. It demonstrates short-range order and can vary its conformation in the absence of a stabilizing protein . Maltoheptaose has applications in various industries, including food, medicine, and cosmetics, due to its specific degree of polymerization .

Synthesis Analysis

The synthesis of maltoheptaose can be achieved through enzymatic methods. Cyclodextrinase from Thermococcus sp. expressed in Bacillus subtilis has been used to prepare maltoheptaose with a high yield, showing a specific activity of 637.95 U/mg under optimal conditions . Additionally, a one-pot cascade reaction using cyclodextrin glucotransferase and cyclomaltodextrinase has been designed to produce maltoheptaose from soluble starch, with a conversion rate of 16% . Maltoheptaose-conjugated polycaprolactones have been synthesized through click reactions, leading to self-assembled nanostructures .

Molecular Structure Analysis

The molecular structure of maltoheptaose has been determined through difference Fourier analysis, revealing its helical nature . The binding of maltoheptaose to enzymes like cyclodextrin glycosyltransferase has provided insights into the mechanisms of transglycosylation activity and cyclodextrin size specificity .

Chemical Reactions Analysis

Maltoheptaose has been used to promote the internalization of nanoparticles by Escherichia coli, which is significant for strains with and without the maltodextrin transport channel . It has also been involved in the synthesis of sugar esters, where maltoheptaose-based sugar esters were synthesized from maltoheptaose and fatty acids using a commercial lipase .

Physical and Chemical Properties Analysis

Maltoheptaose exhibits limited solubility in organic solvents, with the exception of dimethyl sulfoxide . The maltoheptaose-palmitate ester synthesized has shown excellent emulsifying properties, outperforming commercial sucrose esters in terms of emulsion stability under various conditions . The self-assembly of maltoheptaose-block-polystyrene into micellar nanoparticles has been explored, with potential applications in encapsulating gold nanoparticles .

Scientific Research Applications

1. Sequential Infiltration Synthesis

- Application Summary : Maltoheptaose (MH) is used in sequential infiltration synthesis to create a hybrid material in one of the constituent blocks, which can enhance the etch selectivity for pattern transfer .

- Methods of Application : An investigation of semi-static sequential infiltration synthesis of trimethyl aluminum (TMA) and water into maltoheptaose (MH) films was performed, by varying the process parameters temperature, precursor pulse duration, and precursor exposure length .

- Results : By optimizing the amount of infiltrated material, the etch selectivity was improved. It was found that by decreasing the exposure time from 100 to 20 s, the volumetric percentage of included pure Al2O3 in MH could be increased from 2 to 40 vol% at the expense of a decreased infiltration depth .

2. Nanocarrier for Oral Delivery of Tamoxifen

- Application Summary : Maltoheptaose-b-Polystyrene (MH-b-PS) nanoparticles are used as a potential drug delivery system to optimize oral chemotherapy .

- Methods of Application : Tamoxifen citrate (TMC), a non-steroidal antiestrogen drug used for the treatment of breast cancer, was loaded in a block copolymer of maltoheptaose-b-polystyrene (MH-b-PS) nanoparticles .

- Results : Tamoxifen-loaded nanoparticles displayed spherical morphology, a positive zeta potential and high drug content (238.6 ± 6.8 µg mL−1) and encapsulation efficiency (80.9 ± 0.4 %). In vitro drug release kinetics showed a burst release at early time points, followed by a sustained release profile controlled by diffusion .

3. Healthcare Products

- Application Summary : Maltoheptaose has specific applications in the diagnostics to recognize protein and cell marker .

- Methods of Application : Maltoheptaose has been employed in the healthcare products such as dental caries, relieves fatigue, alleviate stress, and boosts the peristalsis function of the intestine, and avoids constipation .

- Results : The results or outcomes of this application are not specified in the source .

4. Nanocarrier for Hydrophobic Molecules

- Application Summary : Maltoheptaose-based nanoparticles have emerged as a potential nanocarrier for hydrophobic guest molecules .

- Methods of Application : These nanoparticles are used to encapsulate hydrophobic molecules such as progesterone and Nile red dye . They also encapsulate gold nanoparticles .

- Results : The results or outcomes of this application are not specified in the source .

5. Preparation of Maltoheptaose

- Application Summary : Maltoheptaose, as malto-oligosaccharides with a specific degree of polymerization, has wide applications in food, medicine, and cosmetics industries .

- Methods of Application : Cyclodextrinase derived from Thermococcus sp B1001 (TsCDase) was successfully expressed and characterized in Bacillus subtilis for the first time . The specific activity of TsCDase was 637.95 U/mg under optimal conditions of 90 °C and pH 5.5 .

- Results : When the concentration of β-CD was 8%, the yield of maltoheptaose achieved by TsCDase was 82.33% across all reaction products . Among malto-oligosaccharides generated as reaction products, maltoheptaose was present in the highest proportion, about 94.55% .

6. Food Additives

- Application Summary : Malto-oligosaccharides, including maltoheptaose, have been widely applied as food additives in the food industry to improve the properties of food products .

- Results : Malto-oligosaccharides with a specific degree of polymerization, including maltotriose, maltotetraose, and maltoheptaose, have a specific application, such as fast energy supply, anti-starch aging, and lowering osmotic pressure .

7. Polysaccharide-containing Block Copolymers

- Application Summary : Maltoheptaose chain-end functionalization was an early method to form functionalized oligosaccharides that could be chain extended using various polymerization techniques .

- Methods of Application : Several synthetic methods have been developed to synthesize polysaccharide-containing block copolymers .

- Results : These block copolymers provide a wide range of properties and applications, such as their use as drug delivery vehicles, hydrogels for localized drug delivery, and surfactants/interfacial agents for stabilizing interfaces, including those in polysaccharide/synthetic polymer blends .

8. Nanocarrier for Lipophilic Anticancer Drugs

- Application Summary : Maltoheptaose-b-Polystyrene (MH-b-PS) nanoparticles have been used as a potential new nanocarrier for oral delivery of Tamoxifen, a non-steroidal antiestrogen drug used for the treatment of breast cancer .

- Methods of Application : The nanoparticles were obtained from self-assembly of MH-b-PS using the standard and reverse nanoprecipitation methods .

- Results : MH-b-PS@TMC nanoparticles showed higher cytotoxicity towards MCF-7 cells than free tamoxifen citrate, confirming their effectiveness as a delivery system for administration of lipophilic anticancer drugs .

9. Nanocarrier for Hydrophobic Guest Molecules

- Application Summary : Nanoparticles based on maltoheptaose copolymers have emerged as a potential nanocarrier for hydrophobic guest molecules such as progesterone and Nile red dye .

- Methods of Application : These nanoparticles are used to encapsulate gold nanoparticles .

- Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

Future Directions

Maltoheptaose has potential applications in the pharmaceutical industry. For instance, it has been used to create nanoparticles for the oral delivery of Tamoxifen, a non-steroidal antiestrogen drug used for the treatment of breast cancer . It also has potential applications in the high-end transistor industry .

properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNABBHGYYMZMOA-QJBBZCPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1153.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

CAS RN |

34620-78-5 | |

| Record name | D-Glucose, O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)

![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)

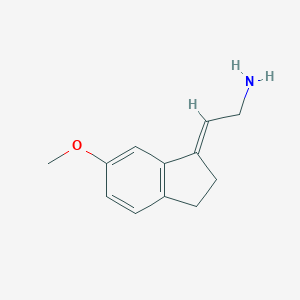

![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)

![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)

![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)

![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)